N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position is occupied by a 2-methoxyphenyl group, the 5-position by a pyridin-2-yl moiety, and the 4-position by a carboxamide linker connected to a 1,4-dioxan-2-ylmethyl group. The dioxane ring may enhance aqueous solubility compared to purely aromatic substituents, while the pyridin-2-yl group could facilitate binding to metalloenzymes or participate in directed hydrogen bonding .
Propriétés
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-27-17-8-3-2-7-16(17)25-19(15-6-4-5-9-21-15)18(23-24-25)20(26)22-12-14-13-28-10-11-29-14/h2-9,14H,10-13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCJLHLTUIDAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3COCCO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1,2,3-triazole-4-carboxamides, which are often explored for their pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison with two analogs from screening libraries ():
Table 1: Structural and Inferred Property Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Structural Features | Inferred Properties |
|---|---|---|---|---|---|
| N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide | 1: 2-methoxyphenyl; 5: pyridin-2-yl; 4: dioxan-2-ylmethyl | C₂₁H₂₂N₆O₄ | 422.44 | Ether-containing dioxane, methoxy, pyridyl | Enhanced solubility, potential CNS activity |
| 1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (L741-3518) | 1: 4-fluoro-3-methylphenyl; 5: pyridin-4-yl; 4: pyridin-2-ylmethyl | C₂₁H₁₇FN₆O | 388.40 | Fluorinated aryl, pyridyl substituents | Increased lipophilicity, possible CYP inhibition |
| N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | 1: 4-fluoro-3-methylphenyl; 5: pyridin-3-yl; 4: 3-chloro-4-fluorophenylmethyl | C₂₂H₁₇ClF₂N₆O | 454.86 | Halogenated aromatic groups | High metabolic stability, potential toxicity concerns |
Key Differences and Implications:
Substituent Effects on Solubility :
- The dioxane ring in the target compound introduces ether oxygen atoms, which likely improve aqueous solubility compared to the halogenated or pyridylmethyl groups in analogs L741-3518 and the chloro-fluorophenyl derivative .
- Fluorinated and chlorinated analogs (e.g., L741-3518) may exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing risks of off-target binding .
In contrast, fluorinated aryl groups in analogs are electron-withdrawing, altering binding affinities . Pyridin-2-yl (target) vs. pyridin-3-yl/4-yl (analogs): The nitrogen position affects hydrogen-bonding patterns. Pyridin-2-yl may coordinate more effectively to metal ions in enzymatic active sites .
The dioxane moiety might require protective group strategies during coupling .
Crystallographic Characterization: Structural determination of such compounds often employs SHELX software (e.g., SHELXL for refinement), as noted in and . The target compound’s dioxane ring may introduce conformational flexibility, complicating crystallographic analysis compared to rigid halogenated analogs .
Research and Development Context
- Screening Data : Compounds like L741-3518 are available in milligram quantities (), suggesting inclusion in high-throughput screening libraries. The target compound’s unique dioxane substituent may position it as a lead candidate for optimizing solubility in such screens.
- Therapeutic Potential: The pyridin-2-yl and dioxane groups hint at applications in kinase inhibition or antimicrobial agents, though further in vitro studies are needed to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
